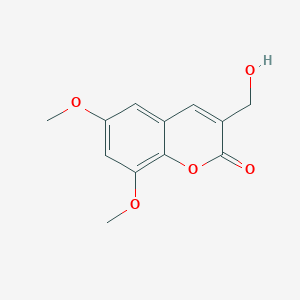

3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-6,8-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-9-4-7-3-8(6-13)12(14)17-11(7)10(5-9)16-2/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUJKFCQTBOEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(C(=O)O2)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6,8-dimethoxy-2H-chromen-2-one.

Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde as the hydroxymethylating agent.

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Carboxymethyl)-6,8-dimethoxy-2H-chromen-2-one.

Reduction: Formation of 3-(Hydroxymethyl)-6,8-dimethoxy-2,3-dihydrochromen-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one, also known as 3-Hydroxymethyl-6,8-dimethoxycoumarin, is a naturally occurring compound that has garnered interest for its diverse biological activities and potential applications in various scientific fields.

Synthesis and Characterization

3-(Hydroxymethyl)-6,8-dimethoxycoumarin can be synthesized through different methods, including the Pechmann and Knoevenagel condensation reactions. The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Analytical Methods

Several analytical methods can detect and quantify 3-(Hydroxymethyl)-6,8-dimethoxycoumarin, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectroscopy.

Biological Properties

Studies indicate that 3-(Hydroxymethyl)-6,8-dimethoxycoumarin exhibits anticancer, antimicrobial, and antioxidant properties, suggesting potential therapeutic applications. It has also been identified as a promising lead compound for developing anticancer drugs and a potential therapeutic agent for microbial infections.

Applications in Scientific Experiments

3-(Hydroxymethyl)-6,8-dimethoxycoumarin has potential applications in various research fields, including anticancer drug discovery, microbiology, and pharmaceuticals. Its properties have also been used to develop analytical methods for food safety analysis.

Potential Implications

3-(Hydroxymethyl)-6,8-dimethoxycoumarin could serve as an antibacterial agent in the food industry and in developing new anticancer drugs.

Limitations and Future Directions

Limitations associated with 3-(Hydroxymethyl)-6,8-dimethoxycoumarin include limited long-term safety data and availability. Further research should optimize synthetic methods, explore its mechanism of action, and evaluate its efficacy and safety in animal models.

Future research directions:

- Developing efficient and green synthetic routes for production.

- Investigating its potential as a lead compound for novel antimicrobial agents.

- Evaluating its anticancer activity in clinical trials.

- Developing efficient and cost-effective methods for extraction and purification from natural sources.

- Identifying potential drug targets for therapeutic use.

Safety and Toxicity

There have been no reported toxic effects of 3-(Hydroxymethyl)-6,8-dimethoxycoumarin in scientific experiments. However, further studies are needed to determine the safety of its long-term use.

Related Compounds

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Coumarin Derivatives

Physicochemical and Reactivity Differences

Hydrogen Bonding vs. Halogen Effects :

The hydroxymethyl group in 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one facilitates strong intermolecular hydrogen bonding, which is absent in brominated derivatives like 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde. The latter’s bromine atoms increase molecular weight (454.87 g/mol) and reactivity toward nucleophilic substitution, making it a versatile synthon for heterocyclic chemistry .- Antioxidant Potential: 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one, with adjacent hydroxyl groups, exhibits higher antioxidant activity compared to 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one, which lacks free hydroxyl groups. This is critical for applications in oxidative stress mitigation .

Lipophilicity and Bioavailability : Methoxy groups in both 3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one and 7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one enhance lipophilicity, aiding cellular uptake. However, the prenyloxy group in the latter further improves bioavailability, a trait exploited in natural product-derived drug design .

Biological Activity

3-(Hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one, also known as 3-hydroxymethylchromone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant effects, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a chromone backbone with hydroxymethyl and methoxy substituents at specific positions. Its structure allows for various interactions with biological targets, contributing to its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one. Research indicates that derivatives of this compound can act as retinoic acid receptor binders and exhibit anti-proliferative effects against various cancer cell lines. For instance, Venkateswararao et al. (2014) reported that certain derivatives demonstrated significant cytotoxicity against HeLa cells, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating a broad spectrum of activity. For example, a study indicated that 3-hydroxymethylchromone exhibited effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Antioxidant Properties

The antioxidant capacity of 3-(hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one has been assessed through various assays. The compound's ability to scavenge free radicals suggests its potential protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| Anticancer | Venkateswararao et al. (2014) | Significant cytotoxicity against HeLa cells |

| Antimicrobial | Helguera et al. (2013) | Effective against Staphylococcus aureus (MIC ≤ 25 μM) |

| Antioxidant | IUCr Journals (2015) | Demonstrated free radical scavenging activity |

The exact mechanisms through which 3-(hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation regulation. Its ability to modulate retinoic acid receptors may also play a crucial role in its anticancer activity .

Safety and Toxicity

Current research indicates that 3-(hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one exhibits low toxicity in experimental models. No significant adverse effects have been reported in studies assessing its safety profile; however, further long-term studies are necessary to fully understand its safety in clinical applications.

Future Directions

Future research should focus on:

- Clinical Trials : Evaluating the efficacy of 3-(hydroxymethyl)-6,8-dimethoxy-2H-chromen-2-one in human subjects for cancer treatment.

- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.

- Synthetic Optimization : Developing efficient synthetic routes for producing the compound and its derivatives.

- Broader Applications : Exploring potential uses in other therapeutic areas such as neurodegenerative diseases or as an antibacterial agent in food safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.